Cas no 1361567-73-8 (4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl)

4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl Chemical and Physical Properties
Names and Identifiers
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- 4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl
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- Inchi: 1S/C13H7Cl4F/c14-6-7-1-2-8(11(18)5-7)12-9(15)3-4-10(16)13(12)17/h1-5H,6H2
- InChI Key: SINRILIJOZGKJM-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C(C=1C1C=CC(CCl)=CC=1F)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 276
- XLogP3: 5.5
- Topological Polar Surface Area: 0
4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011000374-250mg |
4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl |
1361567-73-8 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
Alichem | A011000374-1g |
4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl |
1361567-73-8 | 97% | 1g |
1,519.80 USD | 2021-07-05 | |
Alichem | A011000374-500mg |
4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl |
1361567-73-8 | 97% | 500mg |
798.70 USD | 2021-07-05 |
4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl Related Literature
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Additional information on 4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl
Recent Advances in the Study of 4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl (CAS: 1361567-73-8)
The compound 4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl (CAS: 1361567-73-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chlorinated biphenyl derivative is of particular interest due to its potential applications in drug development and its role as a synthetic intermediate in the production of more complex molecules. Recent studies have focused on its chemical properties, biological activity, and potential therapeutic uses, making it a subject of intense investigation.
One of the key areas of research involves the compound's mechanism of action and its interactions with biological targets. Preliminary findings suggest that 4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl exhibits unique binding affinities to certain enzymes and receptors, which could be leveraged for the development of novel therapeutics. Researchers have employed advanced techniques such as X-ray crystallography and molecular docking simulations to elucidate these interactions at the atomic level, providing valuable insights into its potential applications.
In addition to its biological activity, recent studies have also explored the synthetic pathways for producing 4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl. Optimizing these pathways is crucial for ensuring the compound's availability for further research and potential commercialization. Innovations in catalytic processes and green chemistry approaches have been reported, aiming to improve yield and reduce environmental impact. These advancements are expected to facilitate broader adoption of the compound in both academic and industrial settings.
Another significant aspect of the research revolves around the compound's safety profile and toxicological characteristics. Given its chlorinated structure, there are concerns about its potential bioaccumulation and environmental persistence. Recent toxicological studies have assessed its effects on various model organisms, providing preliminary data on its risk assessment. These findings are critical for informing regulatory decisions and guiding future research directions.
Looking ahead, the potential applications of 4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl in medicine are promising. Early-stage preclinical studies have indicated its efficacy in targeting specific disease pathways, particularly in oncology and infectious diseases. However, further research is needed to fully understand its therapeutic potential and to address any safety concerns. Collaborative efforts between academia and industry will be essential to advance this compound through the drug development pipeline.
In conclusion, the recent research on 4'-(Chloromethyl)-2'-fluoro-2,3,6-trichlorobiphenyl (CAS: 1361567-73-8) highlights its significance as a versatile compound with potential applications in drug discovery and development. The ongoing studies provide a foundation for future investigations, which may lead to breakthroughs in treating various diseases. As the field progresses, continued focus on optimizing synthesis, understanding biological mechanisms, and assessing safety will be paramount to realizing its full potential.
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